

Application Notes & Protocols: 4-Methoxy-3,5-dimethylaniline HCl in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 4-Methoxy-3,5-dimethylaniline HCl

Cat. No.: B1357400

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Methoxy-3,5-dimethylaniline hydrochloride as a key precursor in the synthesis of pharmaceutically active compounds, with a focus on its application in the development of novel kinase inhibitors.

Introduction

4-Methoxy-3,5-dimethylaniline hydrochloride is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a methoxy group and two methyl groups on the aniline ring, influences its reactivity and provides a scaffold for the synthesis of complex molecules with specific biological activities. This precursor is particularly relevant in the synthesis of kinase inhibitors, a class of targeted therapeutics that play a crucial role in oncology and immunology. The hydrochloride salt form ensures stability and enhances solubility in certain solvent systems.

Applications in Kinase Inhibitor Synthesis

Substituted anilines are integral components of many kinase inhibitors, often forming a key part of the hinge-binding motif that interacts with the ATP-binding site of the kinase. 4-Methoxy-3,5-dimethylaniline has been identified as a precursor for the synthesis of novel inhibitors of kinases such as Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK). These kinases are implicated in a variety of pathologies,

including autoimmune diseases, inflammatory conditions, neurodegenerative disorders like Parkinson's disease, and various cancers[1][2].

The 4-methoxy and 3,5-dimethyl substitution pattern of this aniline derivative can contribute to the potency and selectivity of the final drug molecule by influencing its binding affinity and pharmacokinetic properties.

Experimental Protocols

The following protocols are representative examples of how **4-Methoxy-3,5-dimethylaniline HCl** can be utilized in the synthesis of a hypothetical kinase inhibitor. These are based on general synthetic strategies employed in medicinal chemistry.

3.1. Free-Basing of **4-Methoxy-3,5-dimethylaniline HCl**

Prior to its use in many coupling reactions, the hydrochloride salt is typically converted to the free aniline.

- Materials:
 - **4-Methoxy-3,5-dimethylaniline HCl**
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution
 - Ethyl acetate (EtOAc)
 - Anhydrous sodium sulfate (Na_2SO_4)
 - Separatory funnel
 - Round-bottom flask
 - Rotary evaporator
- Procedure:
 - Dissolve **4-Methoxy-3,5-dimethylaniline HCl** in deionized water.

- Transfer the solution to a separatory funnel.
- Slowly add saturated NaHCO_3 solution until the aqueous layer is basic ($\text{pH} > 8$), confirmed with pH paper.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (1 x 50 mL).
- Dry the organic layer over anhydrous Na_2SO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-Methoxy-3,5-dimethylaniline as a solid or oil.

3.2. Buchwald-Hartwig Amination for Synthesis of a Kinase Inhibitor Scaffold

This protocol describes a common cross-coupling reaction to form a key C-N bond in a kinase inhibitor scaffold.

- Materials:
 - 4-Methoxy-3,5-dimethylaniline (free base from 3.1)
 - A suitable heteroaryl chloride or bromide (e.g., 2-chloro-N-methyl-pyrimidine-4-carboxamide)
 - Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$)
 - Ligand (e.g., Xantphos)
 - Base (e.g., Cesium carbonate, Cs_2CO_3)
 - Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
 - Schlenk flask or similar reaction vessel
 - Inert atmosphere (Nitrogen or Argon)
- Procedure:

- To a Schlenk flask under an inert atmosphere, add the heteroaryl halide (1.0 eq), 4-Methoxy-3,5-dimethylaniline (1.2 eq), Cs_2CO_3 (2.0 eq), $\text{Pd}_2(\text{dba})_3$ (0.05 eq), and Xantphos (0.1 eq).
- Add anhydrous, degassed 1,4-dioxane via syringe.
- Seal the flask and heat the reaction mixture at 100-120 °C with stirring for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
- Wash the celite pad with additional ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired coupled product.

Data Presentation

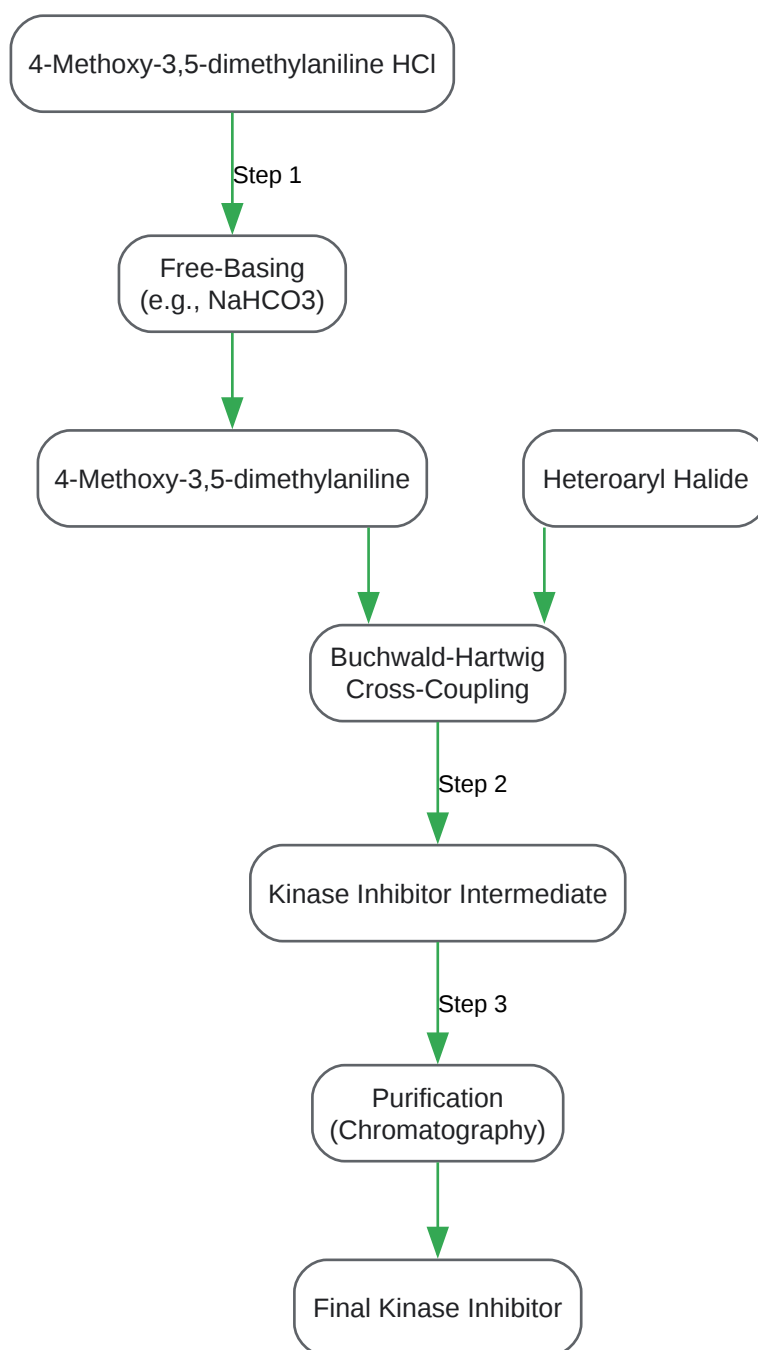
The following table summarizes representative quantitative data for the synthesis of a hypothetical kinase inhibitor intermediate using a substituted aniline precursor.

Parameter	Value
Starting Materials	
4-Methoxy-3,5-dimethylaniline	1.0 mmol (151.21 mg)
2-Chloro-pyrimidine derivative	1.2 mmol
Reaction Conditions	
Catalyst	Pd ₂ (dba) ₃ (5 mol%)
Ligand	Xantphos (10 mol%)
Base	Cs ₂ CO ₃ (2.0 eq)
Solvent	Anhydrous Dioxane (10 mL)
Temperature	110 °C
Reaction Time	18 hours
Results	
Yield of Purified Product	75-85%
Purity (by HPLC)	>98%
Characterization	
¹ H NMR	Consistent with structure
Mass Spectrometry (ESI+)	[M+H] ⁺ calculated and found

Visualizations

5.1. General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor using **4-Methoxy-3,5-dimethylaniline HCl** as a precursor.

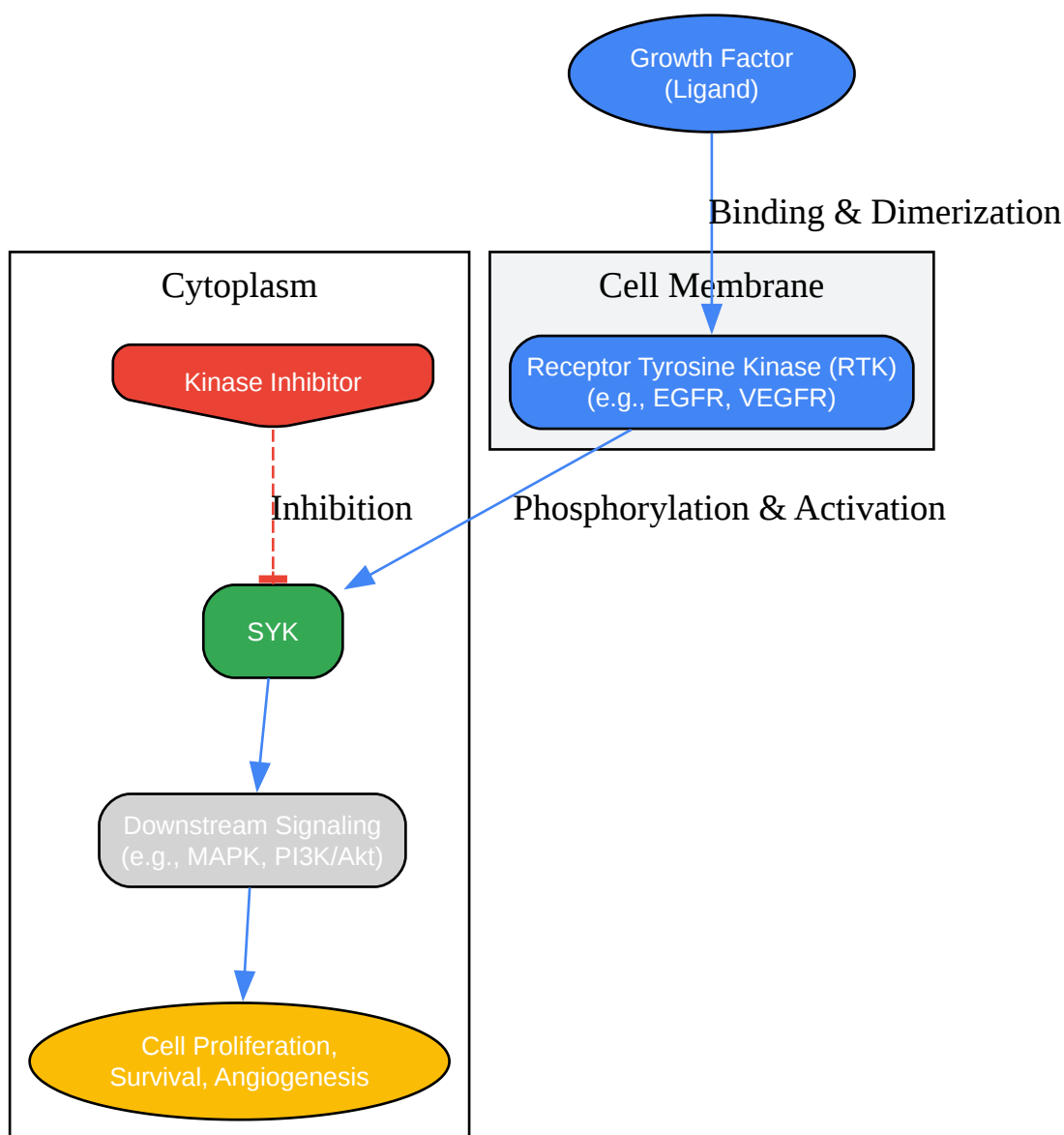


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Caption: Synthetic workflow for a kinase inhibitor.

5.2. Hypothetical Kinase Signaling Pathway

The diagram below represents a simplified signaling pathway involving a receptor tyrosine kinase (RTK) that could be targeted by an inhibitor synthesized from the title precursor.



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Caption: Simplified RTK-SYK signaling pathway.

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References

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